molecular formula C17H21N3O3S B2974328 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034277-17-1

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2974328
CAS RN: 2034277-17-1
M. Wt: 347.43
InChI Key: IOVJHHFNYAWKJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which are key components of this compound, has been extensively studied. Recent developments include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is 347.43. The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Structural Characterization and Crystal Engineering

Research on pyrimidine and its derivatives has shed light on the intricate hydrogen bonding patterns these compounds can form, notably the R22(8) motifs in their interactions with sulfonate and carboxylate groups. These interactions play a crucial role in the crystal engineering field, demonstrating the compounds' ability to mimic the binding modes commonly seen in biologically relevant molecules. This insight is crucial for designing new materials with specific properties, including pharmaceuticals (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Chemical Reactivity

The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety has been reported, highlighting the versatility of pyrimidine derivatives in producing compounds with potential antimicrobial activity. This demonstrates the compound's role in facilitating the development of new antibacterial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Pharmaceutical Applications

Studies have explored the application of pyrimidine derivatives in pharmacology, particularly as P2Y12 antagonists for inhibiting platelet aggregation. This indicates the potential use of such compounds in treating conditions that benefit from reduced platelet aggregation, such as cardiovascular diseases (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

Antimicrobial Activity

Research on heterocyclic compounds containing a sulfonamido moiety, including pyrimidine derivatives, has shown significant antibacterial activity. This highlights the compound's utility in developing new antimicrobial agents, an area of ongoing need given the rise of antibiotic-resistant bacteria (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)10-13)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVJHHFNYAWKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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